

# Quantification of propoxur exposure in urine using 2-Isopropoxyphenol-d7

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## Compound of Interest

Compound Name: 2-Isopropoxyphenol-d7

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## Application Note: Quantification of Propoxur Exposure in Urine

Analysis of the Biomarker 2-Isopropoxyphenol using a Stable Isotope Dilution GC-MS Method with **2-Isopropoxyphenol-d7**

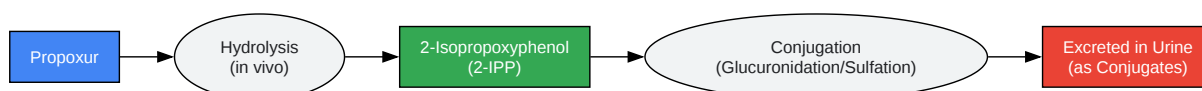
### Introduction

Propoxur is a carbamate insecticide widely used in agriculture and public health for pest control.[1][2] Monitoring human exposure to propoxur is crucial for assessing potential health risks. Propoxur is rapidly metabolized in the body, and its principal metabolite, 2-isopropoxyphenol (2-IPP), is excreted in the urine, primarily in conjugated forms (glucuronides and sulfates).[3][4][5] Therefore, the quantification of 2-IPP in urine serves as a reliable biomarker for assessing propoxur exposure.

This application note details a robust and sensitive analytical method for the determination of 2-IPP in human urine. The method employs enzymatic hydrolysis to liberate free 2-IPP from its conjugates, followed by solid-phase extraction (SPE) for sample cleanup and concentration. Quantification is achieved using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard, **2-Isopropoxyphenol-d7**, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation.

### Metabolic Pathway of Propoxur

Propoxur undergoes hydrolysis of its ester bond in the body to form its primary metabolite, 2-isopropoxyphenol, and N-methylcarbamic acid. The 2-isopropoxyphenol is then conjugated with glucuronic acid or sulfate before being excreted in the urine.



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Figure 1: Metabolic conversion of Propoxur to 2-Isopropoxyphenol for urinary excretion.

## Principle of the Method

The analytical workflow involves three main stages:

- **Sample Preparation:** Urine samples are treated with  $\beta$ -glucuronidase/sulfatase to hydrolyze the conjugated 2-IPP metabolites back to their free form. A known amount of the internal standard, **2-Isopropoxyphenol-d7**, is added. The sample is then cleaned and concentrated using Solid-Phase Extraction (SPE).
- **Instrumental Analysis:** The extracted and concentrated sample is analyzed by Gas Chromatography (GC) coupled with a Mass Spectrometry (MS) detector. The GC separates 2-IPP and its deuterated internal standard from other matrix components.
- **Quantification:** The MS detector, operating in Selected Ion Monitoring (SIM) mode, measures the signal intensity of specific ions for both the native 2-IPP and the 2-IPP-d7 internal standard. The concentration of 2-IPP in the original sample is calculated from the ratio of the native analyte signal to the internal standard signal, using a calibration curve.

## Experimental Protocols

### Materials and Reagents

- **Standards:** 2-Isopropoxyphenol ( $\geq 97\%$  purity), **2-Isopropoxyphenol-d7** (IS,  $\geq 98\%$  purity).
- **Enzyme:**  $\beta$ -glucuronidase/sulfatase from *Helix pomatia*.

- Reagents: Ammonium acetate, acetic acid, hydrochloric acid (HCl).
- Solvents: Methanol, acetonitrile, ethyl acetate, hexane (all HPLC or GC grade).
- SPE Cartridges: Polymer-based reversed-phase cartridges (e.g., Oasis HLB, 60 mg, 3 mL).
- Water: Deionized water ( $\geq 18 \text{ M}\Omega\cdot\text{cm}$ ).
- Urine Samples: Collected in polypropylene containers and stored at  $-20^{\circ}\text{C}$  or lower until analysis.[3]

## Preparation of Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-IPP and 2-IPP-d7 standards in 10 mL of methanol, respectively. Store at  $-20^{\circ}\text{C}$ .
- Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the 2-IPP stock solution with methanol.
- Internal Standard Spiking Solution (e.g., 1  $\mu\text{g/mL}$ ): Dilute the 2-IPP-d7 stock solution with methanol.
- Ammonium Acetate Buffer (1 M, pH 5.0): Dissolve ammonium acetate in deionized water, and adjust the pH to 5.0 with acetic acid.

## Sample Preparation Protocol

- Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Centrifuge if particulates are present. Pipette 1.0 mL of urine into a glass tube.
- Internal Standard Spiking: Add a precise volume (e.g., 50  $\mu\text{L}$ ) of the 2-IPP-d7 internal standard spiking solution to each urine sample, calibrator, and quality control (QC) sample.
- Hydrolysis:
  - Add 1 mL of ammonium acetate buffer (pH 5.0) to the tube.
  - Add 20  $\mu\text{L}$  of  $\beta$ -glucuronidase/sulfatase enzyme solution.

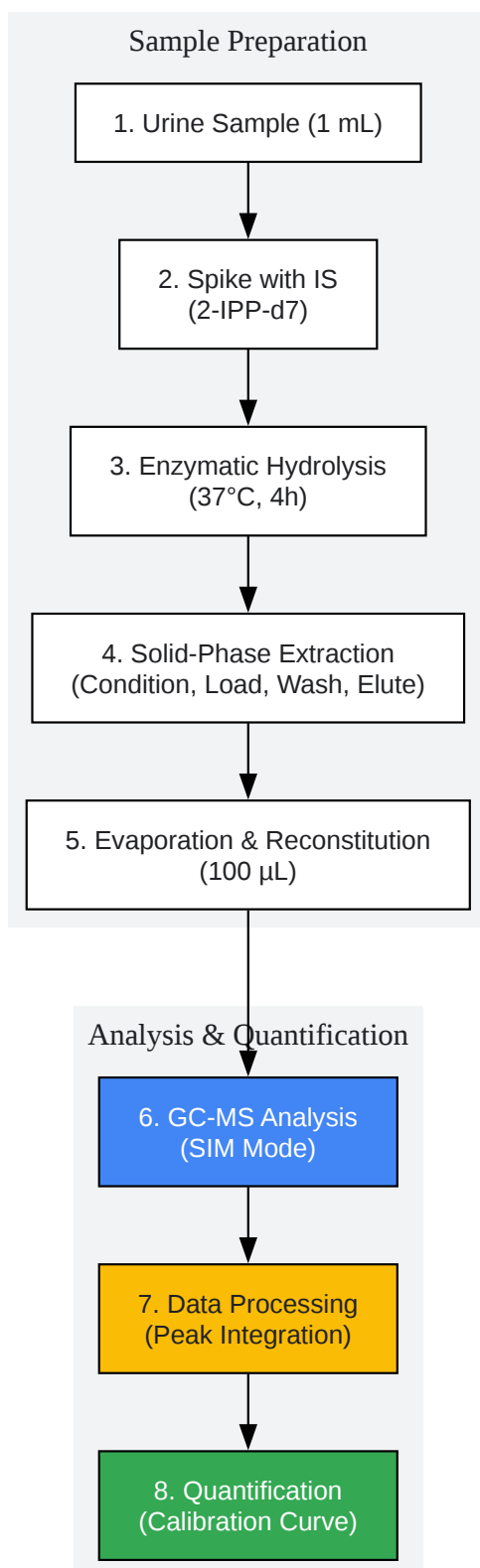
- Vortex gently and incubate in a water bath at 37°C for at least 4 hours (or overnight).
- Alternatively, acid hydrolysis can be performed, but enzymatic hydrolysis is generally preferred for its specificity.[\[6\]](#)[\[7\]](#)
- Solid-Phase Extraction (SPE):
  - Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not let the sorbent go dry.
  - Loading: Load the hydrolyzed urine sample onto the conditioned cartridge.
  - Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution to remove interferences.
  - Drying: Dry the cartridge thoroughly under vacuum or nitrogen stream for 10-15 minutes.
  - Elution: Elute the analytes with 2-3 mL of ethyl acetate into a clean collection tube.
- Evaporation and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate or isooctane) for GC-MS analysis. Transfer to an autosampler vial.

## GC-MS Analysis Protocol

- Gas Chromatograph: Agilent 7890 or equivalent.
- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
- Inlet: Splitless mode, 250°C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 190°C, then ramp at 50°C/min to 250°C, hold for 5 min.

- Mass Spectrometer: Agilent 5977 MSD or equivalent.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor:
  - 2-Isopropoxyphenol: m/z 152 (molecular ion), 110 (quantifier), 137.
  - **2-Isopropoxyphenol-d7**: m/z 159 (molecular ion), 117 (quantifier). (Note: Specific ions should be confirmed by analyzing the pure standards).

## Analytical Workflow Diagram



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Figure 2: Workflow for the quantification of 2-Isopropoxyphenol in urine.

## Method Performance

The performance of this analytical method is characterized by its low detection limit, high recovery, and excellent precision. The data presented below is based on a validated gas chromatographic-mass spectrometric assay.[3]

Parameter	Value	Reference
Limit of Detection (LOD)	6 µg/L	[3]
Analytical Recovery	> 95%	[3]
Precision (Between-Day)		
@ 15 µg/L	20% CV	[3]
@ 29 µg/L	10% CV	[3]
@ 150 µg/L	7% CV	[3]
@ 213 µg/L	4% CV	[3]
Analyte Stability	Stable for at least 7 months at -20°C	[3]

CV: Coefficient of Variation

## Conclusion

This application note provides a comprehensive protocol for the quantification of the propoxur metabolite 2-isopropoxyphenol in human urine. The method, which utilizes enzymatic hydrolysis, solid-phase extraction, and GC-MS with a stable isotope-labeled internal standard, is highly selective, sensitive, and reliable. It is well-suited for biomonitoring studies aimed at assessing occupational or environmental exposure to propoxur, providing valuable data for researchers, scientists, and public health professionals.

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